molecular formula C22H25NO2 B138453 3-Bdamtnf CAS No. 126348-55-8

3-Bdamtnf

Cat. No. B138453
M. Wt: 335.4 g/mol
InChI Key: UOJPFYJGVXXLTP-RZUBCFFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bdamtnf is a synthetic compound that has recently gained attention in the scientific community due to its potential applications in various fields. This compound belongs to the family of benzodiazepines and has been found to have a unique mechanism of action that sets it apart from other benzodiazepines. In

Scientific Research Applications

3-Bdamtnf has been found to have potential applications in various fields of scientific research. It has been studied for its anxiolytic, sedative, and anticonvulsant properties. It has also been studied for its potential use in the treatment of sleep disorders, depression, and anxiety disorders.

Mechanism Of Action

The mechanism of action of 3-Bdamtnf is unique compared to other benzodiazepines. It acts as a positive allosteric modulator of GABA-A receptors, which enhances the binding of GABA to the receptor. This results in an increase in the inhibitory effect of GABA on the central nervous system, leading to its anxiolytic, sedative, and anticonvulsant properties.

Biochemical And Physiological Effects

The biochemical and physiological effects of 3-Bdamtnf have been studied extensively. It has been found to increase the activity of GABAergic neurons in the brain, leading to a decrease in neuronal excitability. This results in its sedative and anxiolytic effects. It has also been found to reduce the frequency and duration of seizures in animal models, indicating its potential anticonvulsant properties.

Advantages And Limitations For Lab Experiments

One of the main advantages of 3-Bdamtnf for lab experiments is its unique mechanism of action, which sets it apart from other benzodiazepines. This makes it a valuable tool for studying the role of GABA-A receptors in various physiological and pathological conditions. However, one of the limitations of 3-Bdamtnf is its limited solubility in water, which can make it challenging to administer in certain experiments.

Future Directions

There are several future directions for research on 3-Bdamtnf. One area of interest is its potential use in the treatment of anxiety disorders and depression. Another area of interest is its potential use in the treatment of epilepsy. Additionally, further research is needed to fully understand the mechanism of action of 3-Bdamtnf and its potential applications in various fields of scientific research.
Conclusion:
In conclusion, 3-Bdamtnf is a synthetic compound that has unique properties and potential applications in various fields of scientific research. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments make it a valuable tool for researchers. Further research is needed to fully understand its potential applications and to explore new directions for its use.

Synthesis Methods

The synthesis of 3-Bdamtnf involves a multistep process that starts with the reaction of 2-amino-5-bromo-1,3-benzodioxole with ethyl 2-bromoacetate. This reaction yields a key intermediate, which is then subjected to a series of reactions involving reduction, cyclization, and deprotection to yield the final product, 3-Bdamtnf.

properties

CAS RN

126348-55-8

Product Name

3-Bdamtnf

Molecular Formula

C22H25NO2

Molecular Weight

335.4 g/mol

IUPAC Name

(1S,3aR,9bR)-3a-benzyl-1-[(dimethylamino)methyl]-1,4,5,9b-tetrahydrobenzo[e][1]benzofuran-2-one

InChI

InChI=1S/C22H25NO2/c1-23(2)15-19-20-18-11-7-6-10-17(18)12-13-22(20,25-21(19)24)14-16-8-4-3-5-9-16/h3-11,19-20H,12-15H2,1-2H3/t19-,20+,22-/m1/s1

InChI Key

UOJPFYJGVXXLTP-RZUBCFFCSA-N

Isomeric SMILES

CN(C)C[C@@H]1[C@@H]2C3=CC=CC=C3CC[C@@]2(OC1=O)CC4=CC=CC=C4

SMILES

CN(C)CC1C2C3=CC=CC=C3CCC2(OC1=O)CC4=CC=CC=C4

Canonical SMILES

CN(C)CC1C2C3=CC=CC=C3CCC2(OC1=O)CC4=CC=CC=C4

synonyms

3-BDAMTNF
3-benzyl-1-(dimethylaminomethyl)-3,4,5,9-tetranaphtho(2-1b)(2-1H)-furanone

Origin of Product

United States

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